PG 01
Overview
Description
Phenylglycine-01, also known as 2-amino-2-phenylacetic acid, is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group. This compound is a white solid and exhibits some biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylglycine-01 can be synthesized through several methods:
Amino Cyanation (Strecker Synthesis): This method involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylglycinonitrile, which is then hydrolyzed to phenylglycine-01.
Reductive Amination of Phenylglyoxylic Acid: This method involves the reduction of phenylglyoxylic acid in the presence of ammonia or an amine.
Preparation from Glyoxal: This method involves the reaction of glyoxal with aniline to form phenylglycine-01.
Industrial Production Methods
The industrial production of phenylglycine-01 typically involves the Strecker synthesis due to its high yield and cost-effectiveness. The process includes the following steps:
- An aqueous solution of ammonium bicarbonate is added to a cyaniding synthesis reactor.
- The reactor is heated slowly, and liquid cyanide is added dropwise.
- Benzaldehyde is then added dropwise until the reaction is complete.
- The mixture is heated to 90-100°C and maintained for 3 hours.
- The product is hydrolyzed, decolorized, filtered, and neutralized to obtain phenylglycine-01 .
Chemical Reactions Analysis
Types of Reactions
Phenylglycine-01 undergoes various chemical reactions, including:
Oxidation: Phenylglycine-01 can be oxidized to form phenylglyoxylic acid.
Reduction: It can be reduced to form phenylglycinol.
Substitution: Phenylglycine-01 can undergo substitution reactions to form derivatives such as N-phenylglycine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylglycinol.
Substitution: N-phenylglycine and other derivatives.
Scientific Research Applications
Phenylglycine-01 has numerous applications in scientific research:
Mechanism of Action
Phenylglycine-01 exerts its effects through various mechanisms:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, affecting their activity and function.
Receptor Modulation: Phenylglycine-01 can modulate the activity of certain receptors, influencing cellular signaling pathways.
Metabolic Pathways: It is involved in various metabolic pathways, affecting the synthesis and degradation of other compounds.
Comparison with Similar Compounds
Phenylglycine-01 is similar to other phenylglycines, such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. it is unique due to its specific structure and properties:
4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring, which affects its reactivity and biological activity.
3,5-Dihydroxyphenylglycine: Contains two hydroxyl groups on the phenyl ring, which further modifies its properties and applications.
Similar Compounds
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAYCXMQTUEDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405650 | |
Record name | Phenylglycine-01 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853138-65-5 | |
Record name | Phenylglycine-01 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PG-01 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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